molecular formula C8H14ClNS B12557565 N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride CAS No. 144235-89-2

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride

Cat. No.: B12557565
CAS No.: 144235-89-2
M. Wt: 191.72 g/mol
InChI Key: WXLJRASEJDYXFZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.721 g/mol . This compound is known for its unique structure, which includes a thiophene ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride typically involves the reaction of 2-thiopheneethanamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The thiophene ring plays a crucial role in its activity, allowing it to interact with various biological pathways. The compound may act on enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

144235-89-2

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

WXLJRASEJDYXFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=CS1.Cl

Origin of Product

United States

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